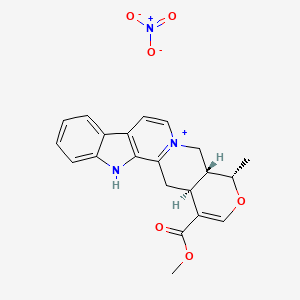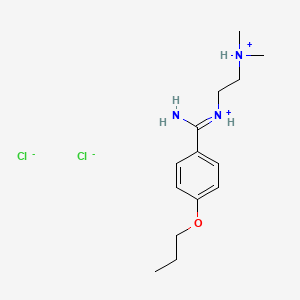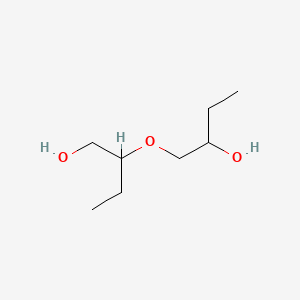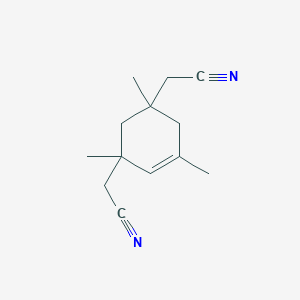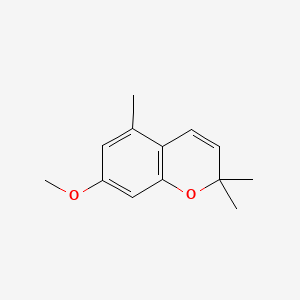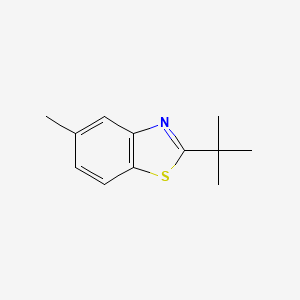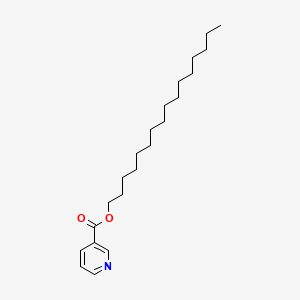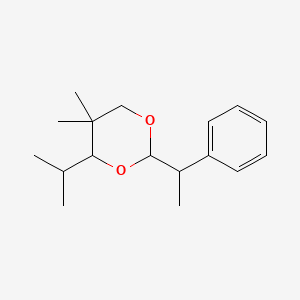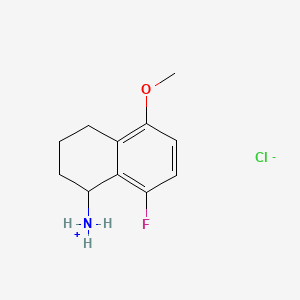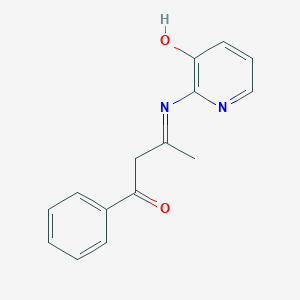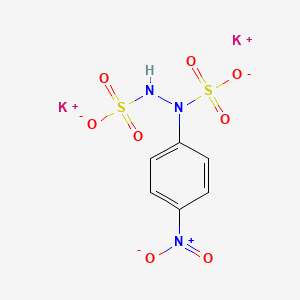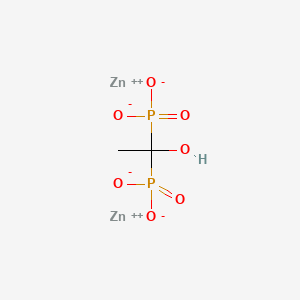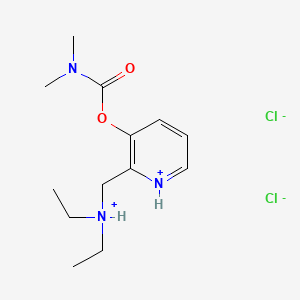
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride is a chemical compound with a complex structure that includes a carbamate ester and a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride typically involves the reaction of dimethylcarbamoyl chloride with 2-((diethylamino)methyl)-3-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [2-(diethylamino)ethyl]-, (2,6-dimethylphenyl)methyl ester, monohydrochloride
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, dimethyl-, (2-((diethylamino)methyl)-3-pyridyl) ester, dihydrochloride is unique due to its specific structural features, such as the presence of a pyridine ring and a dimethylcarbamate ester. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other carbamate esters.
Propriétés
Numéro CAS |
67049-82-5 |
|---|---|
Formule moléculaire |
C13H23Cl2N3O2 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl-diethylazanium;dichloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;;/h7-9H,5-6,10H2,1-4H3;2*1H |
Clé InChI |
QYKBOZPSEYLXRL-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=C(C=CC=[NH+]1)OC(=O)N(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


